molecular formula C18H25N3O5 B12187483 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

Cat. No.: B12187483
M. Wt: 363.4 g/mol
InChI Key: WLHHBEURAXBXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked to an acetamide group. The acetamide side chain is further substituted with a 3-(propan-2-yloxy)propyl moiety. Quinazolinones are heterocyclic compounds widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties . The 3-(propan-2-yloxy)propyl group may contribute to solubility and pharmacokinetic profiles due to its ether linkage and branched alkyl chain.

Properties

Molecular Formula

C18H25N3O5

Molecular Weight

363.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C18H25N3O5/c1-12(2)26-7-5-6-19-17(22)10-21-11-20-14-9-16(25-4)15(24-3)8-13(14)18(21)23/h8-9,11-12H,5-7,10H2,1-4H3,(H,19,22)

InChI Key

WLHHBEURAXBXND-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CN1C=NC2=CC(=C(C=C2C1=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Acylation: The acetamide group is introduced through an acylation reaction using acetic anhydride.

    Alkylation: The final step involves the alkylation of the quinazoline core with 3-(propan-2-yloxy)propyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinazoline core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent but may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of hypertension and other cardiovascular diseases.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets associated with quinazoline derivatives.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, which can modulate biological pathways. For instance, it may inhibit tyrosine kinases, leading to reduced cell proliferation and angiogenesis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other quinazolinone-based acetamides, which differ in substituents on the quinazolinone core or the acetamide side chain. Below is a detailed comparison based on structural features, physicochemical properties, and reported bioactivities:

Table 1: Structural and Functional Comparison of Quinazolinone Acetamide Derivatives

Compound Name/ID Quinazolinone Substituents Acetamide Side Chain Substituents Molecular Weight (g/mol) Key Findings/Activities References
Target Compound : 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide 6,7-dimethoxy 3-(propan-2-yloxy)propyl ~427.46 (estimated) No direct activity reported in evidence; structural features suggest potential HDAC/kinase inhibition based on analogs. [4], [5]
Y044-0159: 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide 6,7-dimethoxy 2-(3,4-dimethoxyphenyl)ethyl 427.46 Higher molecular weight due to additional methoxy groups; enhanced lipophilicity. [4]
Y040-5944: N-(3,3-Diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide None 3,3-diphenylpropyl Not provided Bulky diphenylpropyl group may reduce solubility but improve target selectivity. [7]
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide 2-phenyl Ethylamino Not provided Moderate anti-inflammatory activity; superior to Diclofenac in some assays. [5]
(E)-3-(3-Aryl-4-oxoquinazolin-7-yl)-N-hydroxyacrylamides Varied aryl groups N-hydroxypropenamide ~350–400 HDAC inhibitors with IC₅₀ values in nM range; fluorophenyl substituents enhance potency. [2]

Key Observations :

Compounds with bulky side chains (e.g., Y040-5944’s diphenylpropyl) exhibit reduced solubility but improved selectivity for hydrophobic binding pockets . N-hydroxypropenamide derivatives () show distinct mechanisms (HDAC inhibition) compared to acetamide-linked compounds, highlighting the impact of minor structural changes on biological targets .

Physicochemical Properties :

  • The 3-(propan-2-yloxy)propyl group in the target compound balances lipophilicity and solubility due to its ether and branched alkyl structure. This contrasts with Y044-0159’s 3,4-dimethoxyphenyl ethyl group, which adds significant hydrophobicity .

Synthetic Accessibility: The target compound’s synthesis likely involves chloroacetamide intermediates (e.g., 2-chloro-N-(quinazolinonyl)acetamide, as in ) reacted with 3-(propan-2-yloxy)propylamine . Similar methods are used for analogs like Y044-0159 .

Biological Activity

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H30N4O4
  • Molecular Weight : 434.52 g/mol
  • CAS Number : 1574336-59-6

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular functions.
  • Receptor Interaction : It has been shown to bind to specific receptors, influencing signal transduction pathways that regulate various physiological processes.
  • Gene Expression Modulation : The compound can alter the expression of genes related to cell growth and apoptosis, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. For instance, derivatives of quinazoline have been tested against various bacterial strains, demonstrating significant inhibition effects against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Studies have suggested that quinazoline derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The interaction with growth factor receptors may lead to reduced proliferation rates in tumor cells .

Cardiovascular Effects

Some related compounds have shown vasodilatory effects by interacting with alpha-adrenergic receptors, suggesting potential applications in treating hypertension and other cardiovascular conditions .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various acetamide derivatives, including those similar to the compound . Results indicated moderate to high activity against multiple bacterial strains, with structure-activity relationship (SAR) studies revealing that specific functional groups enhance efficacy .
  • Cytotoxicity Assessment : Research has assessed the cytotoxic effects of quinazoline-based compounds on human cell lines. Results showed that certain derivatives were well-tolerated at therapeutic doses, indicating a favorable safety profile for potential clinical applications .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level. Such studies are critical for understanding the therapeutic potential and optimizing the design of new derivatives .

Data Tables

Activity TypeTest OrganismsResult
AntimicrobialE. coli, Klebsiella pneumoniaeModerate to high inhibition
CytotoxicityHuman embryonic kidney cellsNon-toxic at therapeutic doses
Apoptosis InductionCancer cell linesSignificant induction observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.